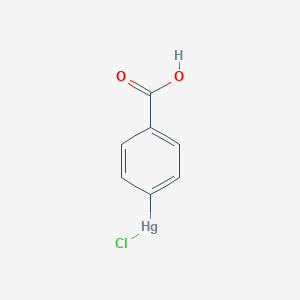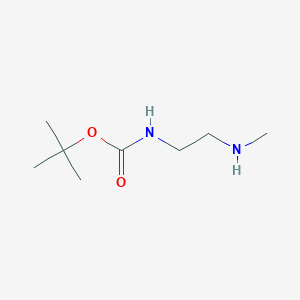![molecular formula C14H4Cl4N2O4 B043584 [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride CAS No. 124558-61-8](/img/structure/B43584.png)
[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride is a complex organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its unique structure, which includes four carbonyl groups and four chloride atoms attached to the bipyridine core. It is used in various scientific and industrial applications due to its ability to form coordination complexes with metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride typically involves the homocoupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These methods are favored for their high yields and relatively mild reaction conditions. Electrochemical methods are also employed for the synthesis of bipyridine derivatives, providing an alternative route that can be more environmentally friendly .
化学反应分析
Types of Reactions
(4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: It can be reduced to form bipyridyl radicals.
Substitution: The carbonyl and chloride groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
Oxidation: Bipyridinium salts.
Reduction: Bipyridyl radicals.
Substitution: Various substituted bipyridine derivatives.
科学研究应用
(4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential in biological imaging and as a photosensitizer.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride involves its ability to form coordination complexes with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, coordinating with metal centers to form stable complexes. These complexes can participate in various catalytic and redox reactions, making the compound useful in a wide range of applications .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: Another bipyridine isomer used as a ligand in coordination chemistry.
3,3’-Bipyridine: Less commonly used but also forms coordination complexes.
4,4’-Bipyridine: The parent compound, primarily used as a precursor to paraquat.
Uniqueness
(4,4’-Bipyridine)-2,2’,6,6’-tetracarbonyltetrachloride is unique due to its multiple carbonyl and chloride groups, which enhance its ability to form diverse coordination complexes. This makes it more versatile compared to other bipyridine derivatives .
属性
IUPAC Name |
4-(2,6-dicarbonochloridoylpyridin-4-yl)pyridine-2,6-dicarbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4N2O4/c15-11(21)7-1-5(2-8(19-7)12(16)22)6-3-9(13(17)23)20-10(4-6)14(18)24/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGECVALPVQOISD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)Cl)C(=O)Cl)C2=CC(=NC(=C2)C(=O)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559390 |
Source


|
| Record name | [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124558-61-8 |
Source


|
| Record name | [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Methylsulfonyl)thio]propanoic acid](/img/structure/B43502.png)
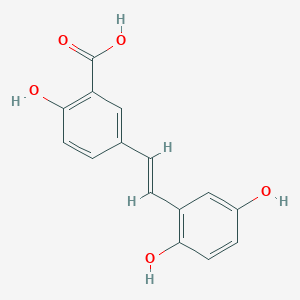
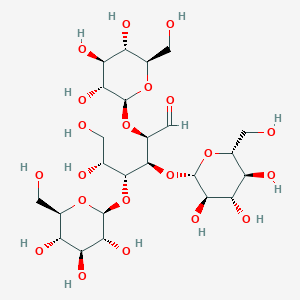
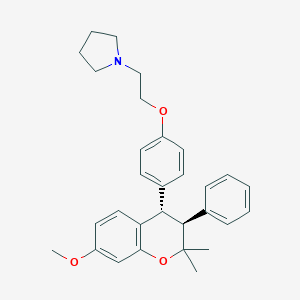
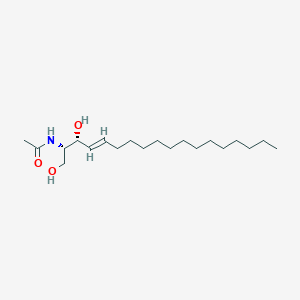
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)
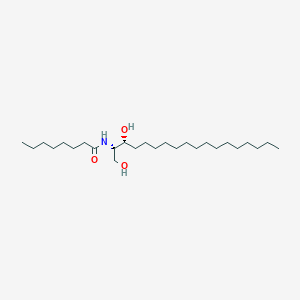
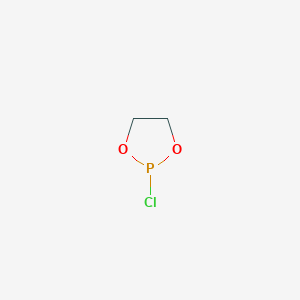
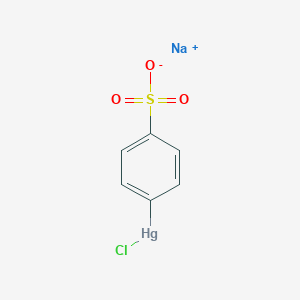
![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)
